molecular formula C23H19N3O2 B067381 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 174500-20-0

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B067381
CAS No.: 174500-20-0
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-NHCUHLMSSA-N
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Description

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral tridentate ligand featuring a central pyridine ring flanked by two (S)-configured oxazoline moieties substituted with phenyl groups at the 4-position (Fig. 1). This ligand, often abbreviated as "Ph-PyBox," is widely employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Cu, Pd, Ag) and induce high enantioselectivity in reactions such as nitroaldol additions, propargylic alkylations, and cyclizations .

Key structural features include:

  • Pyridine Core: Provides rigidity and facilitates metal coordination via nitrogen atoms.
  • Oxazoline Rings: The (S)-configuration ensures stereochemical control, while the phenyl substituents introduce steric bulk to modulate substrate approach .
  • Crystal Structure: In the free ligand, the phenyl rings form dihedral angles of 30.56° and 84.57° with the pyridine plane, optimizing spatial arrangement for metal binding .

Synthetic routes typically involve refluxing 2,6-dihalopyridines with chiral β-amino alcohols, followed by purification via column chromatography and recrystallization (yield: 83%, m.p. 139–141°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-phenyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline rings are introduced to the pyridine core . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Table 1: Asymmetric Reactions Catalyzed by (S,S)-Ph-Pybox Ligand Complexes

Reaction TypeMetal CatalystSelectivity/OutcomeReferences
Syn-selective Mukaiyama aldolCuHigh syn-selectivity (up to 99% ee)
Anti-selective aldolSnAnti-selectivity (>20:1 dr)
Desymmetrization of meso epoxidesYbEnantiomeric excess (85–95% ee)
Enantioselective alkyne additionCuQuaternary stereocenters (92% ee)
Syn-selective ene reactionsScSyn-products (90% ee)
Asymmetric alkynylationCuSpirocyclic products (88% ee)
α-AminationEuChiral amines (83% ee)
Spiro-fused lactone synthesisInDiastereomeric ratio (19:1 dr)
Azide-alkyne cycloadditionCuQuaternary oxindoles (95% ee)
Nitrene transfer to sulfidesFeSulfimides (91% ee)
Propargylic aminationCuCyclic amines (89% ee)
Dearomatization of 2-naphtholsScAxially chiral biaryls (94% ee)

Mechanistic Insights

The ligand’s oxazoline rings and pyridine backbone create a rigid, C₂-symmetric environment around the metal center, enabling precise stereochemical control:

  • Copper Complexes : Stabilize square-planar geometries, favoring nucleophilic additions (e.g., alkynes to imines) .
  • Scandium Complexes : Adopt trigonal-bipyramidal structures, promoting electrophilic amination .
  • Iron Complexes : Facilitate nitrene transfer via low-spin Fe(II) intermediates .

Table 2: Representative Reaction Conditions and Yields

ReactionSubstrateYield (%)ee (%)Conditions
Mukaiyama aldolSilyl enol ether + aldehyde8599Cu(OTf)₂, CH₂Cl₂, −40°C
Desymmetrization of epoxidesMeso-epoxide7895Yb(OTf)₃, toluene, 25°C
Alkynylation of oxocarbeniumCyclic azomethine imine9088Cu(acac)₂, THF, 0°C

Comparative Performance

(S,S)-Ph-Pybox outperforms analogous ligands (e.g., tert-butyl-Pybox) in reactions requiring bulky chiral environments due to its phenyl substituents, which enhance steric hindrance and π-π interactions . For example:

  • Enantioselectivity : 95% ee vs. 82% ee for tert-butyl-Pybox in aldol reactions .
  • Reaction Rate : 2x faster in Cu-catalyzed cycloadditions compared to DMOX ligands .

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is in asymmetric catalysis. This compound acts as a chiral ligand that facilitates the formation of enantiomerically enriched products.

Case Study: Asymmetric Aldol Reactions

In research conducted by Ishikawa et al., PyBox was utilized as a ligand in aldol reactions between aldehydes and ketones. The study demonstrated that using PyBox significantly increased the enantioselectivity of the reaction, yielding up to 95% ee (enantiomeric excess) for certain substrates .

Reaction TypeSubstratesEnantioselectivity (%)
Aldol ReactionAldehyde + Ketone95
Michael Additionα,β-unsaturated Carbonyls92

Coordination Chemistry

PyBox is also employed in coordination chemistry to form complexes with various metal ions. These complexes are crucial for catalyzing numerous organic transformations.

Case Study: Metal Complexes

A study by Liu et al. investigated the coordination of PyBox with palladium and its application in cross-coupling reactions. The resulting complexes exhibited high catalytic activity and selectivity, making them suitable for synthesizing complex organic molecules .

Metal IonReaction TypeYield (%)
PalladiumSuzuki Coupling85
NickelNegishi Coupling80

Medicinal Chemistry

In medicinal chemistry, PyBox derivatives have been explored for their potential therapeutic applications. The compound's ability to form stable complexes with metal ions can enhance drug delivery systems and improve bioavailability.

Case Study: Anticancer Activity

Research led by Chen et al. evaluated the anticancer properties of PyBox-metal complexes. The study found that these complexes exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Complex TypeCancer Cell LineIC50 (µM)
Cu-PyBox ComplexHeLa12
Zn-PyBox ComplexMCF-715

Environmental Applications

Beyond synthetic chemistry, PyBox has been investigated for its role in environmental chemistry. Its ability to chelate heavy metals makes it a candidate for remediation processes.

Case Study: Heavy Metal Removal

A study demonstrated that PyBox could effectively bind to lead ions in aqueous solutions, facilitating their removal from contaminated water sources . This application highlights the compound's versatility beyond traditional synthetic uses.

Mechanism of Action

The mechanism by which 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves coordination with metal centers. The chiral ligand forms a complex with transition metals, creating an asymmetric environment that promotes enantioselective reactions. The molecular targets include various metal ions such as palladium (Pd), platinum (Pt), and rhodium (Rh), which are commonly used in catalytic processes .

Comparison with Similar Compounds

The ligand’s performance is highly dependent on substituents at the 4-position of the oxazoline rings. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of PyBox Ligands

Compound Name (Substituent) Molecular Formula Key Data Applications References
2,6-Bis((S)-4-phenyl) (Ph-PyBox) C₂₃H₁₉N₃O₂ Yield: 83%, m.p. 139–141°C, er: 80:20 (baseline) Cu-catalyzed nitroaldol, Pd-mediated cyclizations
2,6-Bis((S)-4-(m-tolyl)) (L4) C₂₅H₂₃N₃O₂ Yield: 53%, er: 90:10 Enhanced enantioselectivity in propargylic alkylation
2,6-Bis((S)-4-(3,5-dimethylphenyl)) (L5) C₂₇H₂₇N₃O₂ Yield: 75%, er: 95:5 Superior steric shielding for high er in Cu catalysis
2,6-Bis((S)-4-isopropyl) (iPr-PyBox) C₁₇H₂₃N₃O₂ Yield: 43%, m.p. ~120°C (est.) Near-infrared CPL for optical communications
2,6-Bis((S)-4-cyclohexyl) C₂₃H₃₁N₃O₂ Yield: 28% Solubility challenges due to lipophilic groups
2,6-Bis((S)-4-benzyl) C₂₅H₂₃N₃O₂ Purity: 98%, m.p. 150–152°C Versatile in Pd-catalyzed cross-couplings
2,6-Bis((4R,5R)-4,5-diphenyl) C₃₅H₂₇N₃O₂ V = 2006.74 ų (crystal packing) AgBF₄ coordination for stereodivergent synthesis

Steric and Electronic Effects

  • Phenyl vs. Alkyl Substituents :

    • Phenyl groups (Ph-PyBox) balance steric bulk and π-π interactions, making them versatile for Cu and Pd catalysis .
    • Bulkier substituents (e.g., 3,5-dimethylphenyl in L5) enhance enantioselectivity (er 95:5 vs. 80:20 for Ph-PyBox) by restricting substrate access to metal centers .
    • Isopropyl groups (iPr-PyBox) reduce steric hindrance, enabling applications in photophysics (e.g., CPL at 1400–1600 nm) .
  • Electron-Withdrawing Groups :

    • Brominated analogs (e.g., 6-Bromo-Ph-PyBox) exhibit altered electronic profiles, though their catalytic performance remains understudied .

Crystal Packing and Coordination Geometry

  • Diphenyl Derivatives : The title compound’s diphenyl analog (C₃₅H₂₇N₃O₂) adopts an orthorhombic lattice (P2₁2₁2₁) with a unit cell volume of 2006.74 ų, favoring distorted geometries in metal complexes .
  • Free vs. Bound Ligands : Uncoordinated Ph-PyBox shows phenyl rings tilted at 30.56° and 84.57°, whereas metal-bound forms (e.g., Pd or Ag) exhibit planar alignment for optimal chelation .

Biological Activity

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine (CAS Number: 174500-20-0) is a chiral ligand extensively used in asymmetric catalysis. This compound features a pyridine core substituted with two oxazoline rings, each containing a phenyl group. Its unique structure allows it to exhibit significant biological activity, particularly in the realm of medicinal chemistry and drug development.

  • Molecular Formula : C23H19N3O2
  • Molecular Weight : 369.42 g/mol
  • Melting Point : 164 °C
  • Specific Rotation : [175]20D[-175]_{20}^{D} in CH2Cl2

The biological activity of this compound is primarily attributed to its ability to form complexes with transition metals like palladium (Pd), platinum (Pt), and rhodium (Rh). These complexes facilitate enantioselective reactions crucial for synthesizing biologically active compounds. The coordination with metal centers creates an asymmetric environment that enhances the selectivity of chemical reactions.

Applications in Biological Research

  • Asymmetric Catalysis : The compound is widely used as a chiral ligand in asymmetric synthesis, significantly improving the yield and selectivity of target molecules.
  • Pharmaceutical Development : It plays a vital role in synthesizing chiral drugs, which are essential in modern medicine due to their specific biological activities.
  • Biologically Active Molecules : The compound can be utilized in the synthesis of various biologically active molecules, aiding in drug discovery and development.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological applications:

Study 1: Asymmetric Synthesis of Anticancer Agents

A research study demonstrated that using this compound as a ligand in palladium-catalyzed reactions led to the successful synthesis of novel anticancer agents with improved efficacy compared to existing treatments. The enantioselectivity achieved was over 90%, showcasing its potential in drug development.

Study 2: Chiral Catalysis in Drug Synthesis

Another study focused on the application of this ligand in synthesizing chiral intermediates for pharmaceuticals. The results indicated that the compound significantly enhanced reaction rates and yields, making it a valuable tool for pharmaceutical chemists.

Comparison with Similar Compounds

Compound NameStructureEnantioselectivityApplication
2,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridineR-OxazolineModerateSimilar applications but different enantiomer
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridineBenzyl-OxazolineHighUsed for similar catalytic processes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine?

The compound is synthesized via condensation of 2,6-pyridinedicarboxylic acid derivatives with chiral β-amino alcohols. Key steps include cyclization of β-hydroxy amides using Deoxo-Fluor® or thionyl chloride to form oxazoline rings, followed by purification via chromatography (EtOAc/petroleum ether) and recrystallization (e.g., dichloromethane/hexane) .

Q. How is the compound structurally characterized?

Single-crystal X-ray diffraction confirms its orthorhombic crystal system (space group P2₁2₁2₁) with bond lengths (C–C = 1.35–1.52 Å) and dihedral angles between phenyl and pyridine rings (30.56°–84.57°). NMR (¹H/¹³C) and IR spectroscopy validate chiral oxazoline coordination sites and hydrogen bonding patterns .

Q. What are the stability considerations for this compound under experimental conditions?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Avoid prolonged exposure to moisture or heat (>60°C), as hydrolysis of oxazoline rings may occur. Stability in common solvents (DCM, toluene) is confirmed up to 72 hours at room temperature .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis?

As a tridentate Pybox ligand, it coordinates transition metals (e.g., Cu, Ir) via pyridine and two oxazoline N-atoms, creating chiral environments for enantioselective reactions. For example, in propargylic alkylation, it achieves >90% ee by stabilizing metal-π interactions and controlling steric hindrance at the catalytic site .

Q. What experimental design principles apply when using this ligand in metal-catalyzed reactions?

  • Metal-to-ligand ratio : Optimize at 1:1.5 (metal:ligand) to prevent uncoordinated metal centers.
  • Solvent selection : Use polar aprotic solvents (DMF, DMA) for Ir-catalyzed reactions or non-polar solvents (toluene) for Cu systems.
  • Temperature : Reactions often proceed at 15–34°C to balance enantioselectivity and reaction rate .

Q. How can enantioselectivity be analyzed in reactions involving this ligand?

Use chiral HPLC (e.g., Chiralpak® IA/IB columns) or ¹⁹F NMR with fluorine-substituted analogs (e.g., 2,6-Bis((S)-4-(4-fluorophenyl)-dihydrooxazol-2-yl)pyridine) to track stereochemical outcomes. Nonlinear effects studies confirm single NHC catalyst involvement in stereocontrol .

Q. What spectroscopic markers indicate successful metal-ligand coordination?

  • ¹H NMR : Downfield shifts (~0.3 ppm) in pyridine protons upon metal binding.
  • IR : Disappearance of ν(N–H) at ~3300 cm⁻¹ and emergence of ν(M–N) at 450–500 cm⁻¹.
  • XAS : Pre-edge features in Cu K-edge spectra confirm distorted trigonal bipyramidal geometry .

Q. How should conflicting data in catalytic studies (e.g., variable ee values) be addressed?

  • Parameter screening : Systematically vary temperature, solvent, and counterion (e.g., PF₆⁻ vs. BF₄⁻).
  • Mechanistic probes : Use kinetic isotopic effects (KIE) or radical traps to identify rate-limiting steps.
  • Crystallography : Compare ligand conformations in free vs. metal-bound states to identify steric mismatches .

Q. What computational methods support the study of this ligand’s reactivity?

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity trends.
  • Molecular dynamics : Simulate ligand flexibility in solvent environments to optimize metal coordination .

Q. How does this ligand compare to other chiral ligands (e.g., BINAP, Salen) in catalytic performance?

  • Advantages : Higher thermal stability (>100°C) and modular synthesis for steric/electronic tuning.
  • Limitations : Lower activity in hydrogenation vs. Ir/Pybox systems. Comparative tables for turnover frequency (TOF) and ee in benchmark reactions are available .

Properties

IUPAC Name

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426601
Record name 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174500-20-0
Record name Ph-pybox, (S,S)-
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Record name 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Record name (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
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